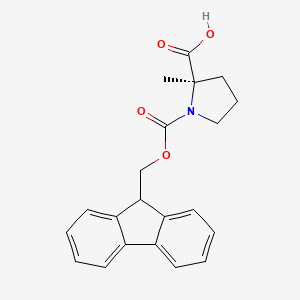

1-Fmoc-2-メチル-D-プロリン

説明

1-Fmoc-2-methyl-D-proline is a derivative of proline, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under basic conditions .

科学的研究の応用

1-Fmoc-2-methyl-D-proline is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.

Medicine: Used in the development of peptide-based drugs and therapeutic agents.

Industry: Employed in the large-scale production of peptides for research and pharmaceutical purposes.

作用機序

Target of Action

It’s known that fmoc (9-fluorenylmethyloxycarbonyl) compounds are generally used in peptide synthesis . They serve as protective groups for amino acids during the synthesis process .

Mode of Action

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The Fmoc group is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .

Biochemical Pathways

The Fmoc group plays a crucial role in solid-phase peptide synthesis (SPPS). It’s involved in the formation of diketopiperazine (DKP), a side reaction in SPPS . DKP formation is predominantly induced at the Fmoc-removal step mediated by a secondary amine . This process is highly sequence-dependent, and secondary amino acids are extremely prone to host such a side reaction .

Pharmacokinetics

The compound’s molecular weight is 3514 , which could influence its bioavailability and pharmacokinetic profile.

Result of Action

The removal of the Fmoc group from the amino acid during peptide synthesis allows for the formation of peptide bonds, leading to the creation of the desired peptide sequence . This process is essential for the synthesis of complex peptides and proteins.

Action Environment

The action of 1-Fmoc-2-methyl-D-proline can be influenced by various environmental factors. For instance, the Fmoc group is stable under acidic conditions but is rapidly removed by base . Therefore, the pH of the environment can significantly impact the efficacy and stability of this compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fmoc-2-methyl-D-proline typically involves the reaction of alpha-Methyl-D-proline with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for solid-phase peptide synthesis (SPPS) is common in industrial settings to streamline the production process .

化学反応の分析

Types of Reactions

1-Fmoc-2-methyl-D-proline primarily undergoes deprotection reactions to remove the Fmoc group. This deprotection is typically achieved using a base such as piperidine in dimethylformamide (DMF) .

Common Reagents and Conditions

Deprotection: Piperidine in DMF (20% solution) is commonly used for the removal of the Fmoc group.

Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and Oxyma.

Major Products Formed

The major product formed from the deprotection reaction is alpha-Methyl-D-proline, which can then be used in further peptide synthesis .

類似化合物との比較

Similar Compounds

- N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-benzyl glycine

- N-alpha-(9-Fluorenylmethyloxycarbonyl)-Delta-azido-D-ornithine

Uniqueness

1-Fmoc-2-methyl-D-proline is unique due to its specific structure, which combines the properties of proline with the Fmoc protecting group. This combination provides stability and ease of deprotection, making it highly suitable for use in peptide synthesis .

生物活性

1-Fmoc-2-methyl-D-proline is a derivative of proline that has gained attention in various fields of biological research, particularly in the synthesis of peptides and the study of protein folding dynamics. This article explores the biological activity of this compound, highlighting its significance in medicinal chemistry, protein structure, and potential therapeutic applications.

Overview of 1-Fmoc-2-methyl-D-proline

1-Fmoc-2-methyl-D-proline is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom of the proline side chain. This modification enhances its utility in peptide synthesis by providing stability and facilitating purification processes. The methyl substitution at the 2-position introduces steric hindrance, which can influence the conformational properties and biological interactions of peptides containing this amino acid.

1. Protein Folding and Isomerization

Proline residues are critical in determining the structural conformation of proteins due to their unique ability to exist in cis and trans configurations. The introduction of 1-Fmoc-2-methyl-D-proline into peptides can affect the rate of cis-trans isomerization, a key factor in protein folding. Studies have shown that prolyl isomerases play a significant role in catalyzing these transitions, impacting protein stability and function . The presence of 1-Fmoc-2-methyl-D-proline can stabilize certain conformations that are crucial for biological activity.

2. Antimicrobial Properties

Research indicates that proline derivatives, including 1-Fmoc-2-methyl-D-proline, exhibit antimicrobial activity. For instance, modifications in proline structures can enhance the binding affinity to bacterial membranes, leading to increased efficacy against various pathogens . This property makes it a candidate for developing new antimicrobial agents.

3. Influence on Peptide Structure and Function

The incorporation of 1-Fmoc-2-methyl-D-proline into peptide sequences has been shown to alter their secondary structures. For example, it can promote the formation of β-turns or other specific conformations that are essential for biological recognition processes . The ability to modulate peptide conformation through strategic amino acid substitutions is invaluable in drug design.

Table 1: Summary of Biological Activities Associated with 1-Fmoc-2-methyl-D-proline

特性

IUPAC Name |

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-21(19(23)24)11-6-12-22(21)20(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,23,24)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQFOIAFEGUNRZ-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286768-33-9 | |

| Record name | (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。